![molecular formula C21H40N2O5 B15124729 (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is a chemical compound used in various scientific research and industrial applications. It is a derivative of L-homoserine, an amino acid, and is often used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dicyclohexylammonium (DCHA) salt, which enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt typically involves the protection of the amino group of L-homoserine with a Boc group. This is followed by the formation of the DCHA salt. The general steps are as follows:
Protection of the Amino Group: L-homoserine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-homoserine.
Formation of the DCHA Salt: The N-Boc-L-homoserine is then reacted with dicyclohexylamine in an appropriate solvent to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-homoserine are protected with Boc groups using automated reactors.
Purification: The resulting N-Boc-L-homoserine is purified using crystallization or chromatography techniques.
Salt Formation: The purified N-Boc-L-homoserine is then converted to the DCHA salt in large reactors, followed by further purification and drying.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield free L-homoserine.
Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting group, yielding L-homoserine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling reactions.
Major Products
The major products formed from these reactions include free L-homoserine and various peptide derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The DCHA salt enhances the solubility and stability of the compound, making it easier to handle and use in various reactions. The compound interacts with other amino acids and coupling reagents to form peptide bonds, contributing to the synthesis of peptides and proteins.
Comparación Con Compuestos Similares
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt can be compared with other similar compounds such as:
N-Boc-L-alanine Dicyclohexylammonium Salt: Similar in structure but derived from alanine instead of homoserine.
N-Boc-L-serine Dicyclohexylammonium Salt: Similar in structure but derived from serine.
N-Boc-L-threonine Dicyclohexylammonium Salt: Similar in structure but derived from threonine.
The uniqueness of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt lies in its specific structure and reactivity, making it particularly useful in the synthesis of peptides that require the presence of a homoserine residue.
Propiedades
Fórmula molecular |
C21H40N2O5 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) |
Clave InChI |
LIXHXJSPZIZVJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)
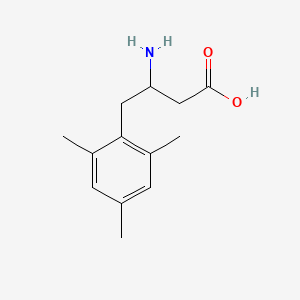
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
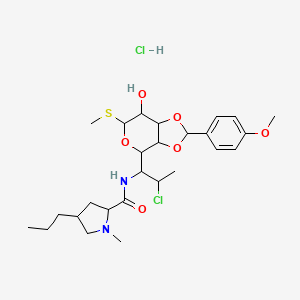
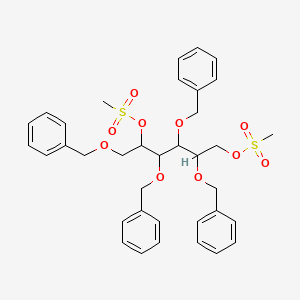

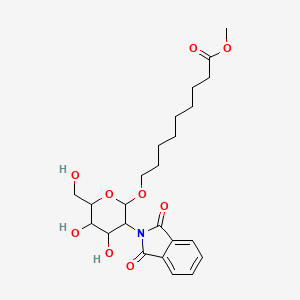
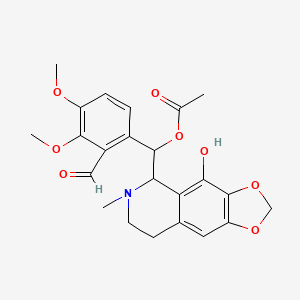
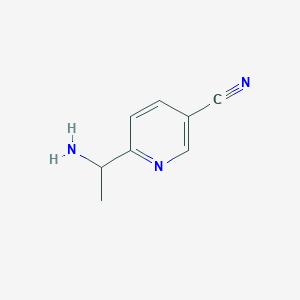
![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)

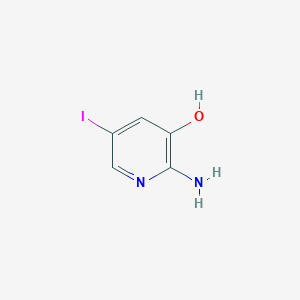
![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
